molecular formula C10H10BFN2O2 B1444966 [3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid CAS No. 1333403-67-0

[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid

Cat. No.: B1444966
CAS No.: 1333403-67-0
M. Wt: 220.01 g/mol
InChI Key: FDVOYBMPDRQBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid is a boronic acid derivative with a molecular weight of 220.01 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated synthesis platforms could enhance the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding phenol derivative.

    Reduction: Formation of the corresponding boronate ester.

    Substitution: Participation in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phenol derivatives, while reduction can produce boronate esters.

Scientific Research Applications

[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex facilitates the transfer of the aryl or vinyl group from the boronic acid

Properties

IUPAC Name

[3-fluoro-4-(pyrazol-1-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BFN2O2/c12-10-6-9(11(15)16)3-2-8(10)7-14-5-1-4-13-14/h1-6,15-16H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVOYBMPDRQBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN2C=CC=N2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid
Reactant of Route 2
[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid
Reactant of Route 3
Reactant of Route 3
[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid
Reactant of Route 4
[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid
Reactant of Route 5
[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid
Reactant of Route 6
Reactant of Route 6
[3-fluoro-4-(1H-pyrazol-1-ylmethyl)phenyl]boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.